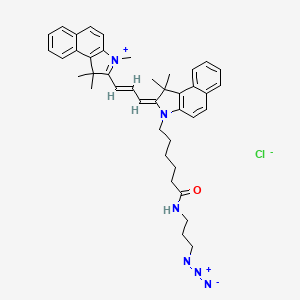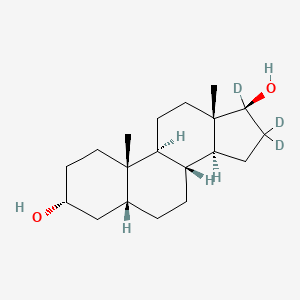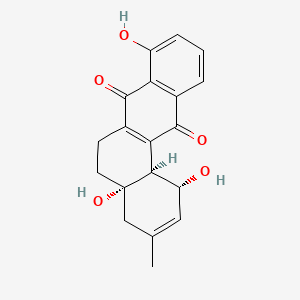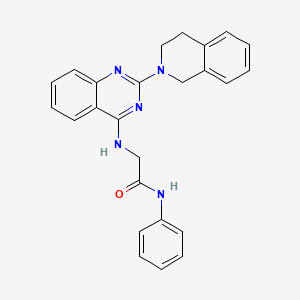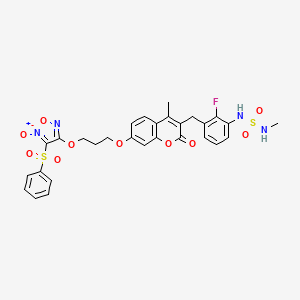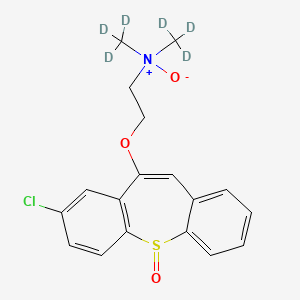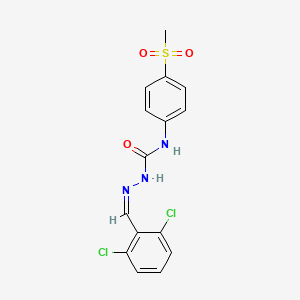
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine is a deuterated analog of amphetamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium atoms into the molecular structure can significantly alter the compound’s physical and chemical properties, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine typically involves the following steps:
Deuteration of Benzene Ring: The benzene ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This step results in the formation of pentadeuteriobenzene.
Formation of Deuterated Phenylacetone: Pentadeuteriobenzene is then reacted with deuterated acetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2,3,3,3-tetradeuteriophenylacetone.
Reductive Amination: The final step involves the reductive amination of 2,3,3,3-tetradeuteriophenylacetone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterium gas.
化学反应分析
Types of Reactions
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form deuterated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups such as halides, hydroxyl groups, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Deuterated alkyl halides, alcohols, or ethers.
科学研究应用
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular dynamics.
Biology: Employed in metabolic studies to investigate the metabolic pathways and rates of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of deuterated drugs, which often have improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用机制
The mechanism of action of 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Pathways Involved: By inhibiting the reuptake of monoamines, the compound increases the concentration of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and stimulation of the central nervous system.
相似化合物的比较
Similar Compounds
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine: A deuterated analog of amphetamine.
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-ol: A deuterated analog of phenylpropanolamine.
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one: A deuterated analog of phenylacetone.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium atoms can lead to differences in reaction rates, metabolic stability, and pharmacokinetic profiles compared to non-deuterated analogs. This makes the compound valuable in various research and industrial applications.
属性
分子式 |
C9H13N |
|---|---|
分子量 |
144.26 g/mol |
IUPAC 名称 |
2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,8D |
InChI 键 |
AXORVIZLPOGIRG-GDIMVIDBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(CN)C([2H])([2H])[2H])[2H])[2H] |
规范 SMILES |
CC(CN)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




